molecular formula C16H25N3O B14778255 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide

Cat. No.: B14778255
M. Wt: 275.39 g/mol
InChI Key: XKZKAPZLJSQVNX-UHFFFAOYSA-N
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Description

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, which include an amino group, a benzyl-substituted pyrrolidine ring, and a methylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the benzyl group and the amino group. The final step involves the attachment of the methylbutanamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides and amines .

Scientific Research Applications

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, benzyl-substituted pyrrolidine ring, and methylbutanamide moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-N-(1-benzylpyrrolidin-3-yl)-3-methylbutanamide

InChI

InChI=1S/C16H25N3O/c1-12(2)15(17)16(20)18-14-8-9-19(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,20)

InChI Key

XKZKAPZLJSQVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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